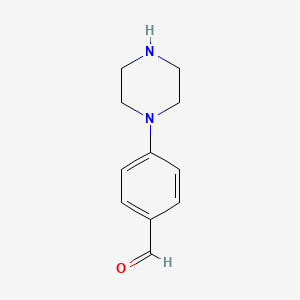

4-Piperazin-1-yl-benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTAIIUFVILNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546212 | |

| Record name | 4-(Piperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-98-0 | |

| Record name | 4-(1-Piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27913-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperazin-1-ylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-Piperazin-1-yl-benzaldehyde in Modern Synthesis

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Piperazin-1-yl-benzaldehyde

This compound (CAS No. 27913-98-0) is a bifunctional organic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its structure uniquely combines the electrophilic reactivity of an aromatic aldehyde with the nucleophilic and basic nature of a piperazine ring. This duality makes it a versatile synthon for creating a diverse range of more complex molecules. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties and engage in key biological interactions.[3][4][5] Consequently, this compound is a compound of significant interest for researchers in drug discovery, where it is utilized as a lead compound for developing agents with potential antitumor, antimalarial, and antiviral activities.[2] This guide provides a comprehensive overview of its core chemical and physical properties, standardized protocols for its characterization, and essential safety information for laboratory professionals.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent selection for reactions and analysis, and purification strategies. The known properties of this compound are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 27913-98-0 | [1][2][6] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2][6][7] |

| Molecular Weight | 190.24 g/mol | [1][6][7] |

| Boiling Point | 373.6 °C at 760 mmHg (Predicted) | [2][6] |

| Flash Point | 179.7 °C (Predicted) | [2][6] |

| Density | 1.123 g/cm³ (Predicted) | [2][6] |

| Melting Point | Not explicitly reported in public literature. | [2] |

| Appearance | Varies; typically a solid at room temperature. | Inferred |

| SMILES | O=Cc1ccc(N2CCNCC2)cc1 | [6] |

| InChI Key | BTTAIIUFVILNAC-UHFFFAOYSA-N | [6] |

Structural and Reactivity Overview

The molecule's functionality is best understood by examining its constituent parts: the benzaldehyde group and the piperazine ring.

Caption: Key reactive centers of this compound.

Section 2: Standard Experimental Characterization Protocols

For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. The following protocols outline standard, reliable methods for characterizing this compound.

Workflow for Physicochemical Analysis

A systematic approach ensures that all critical data is captured efficiently and accurately.

Caption: Systematic workflow for the characterization of a chemical sample.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid typically melts over a narrow range (0.5-1.0°C).[8] Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range.[9] This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.

-

Seal one end of a capillary tube by rotating it in the outer edge of a Bunsen burner flame.[9]

-

Press the open end of the cooled capillary tube into the powdered sample to pack a small amount of material.

-

Tap the sealed end gently on a hard surface to compact the sample to a height of 1-2 mm.[9][10]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a plateau temperature approximately 10-15°C below the expected melting point (if known from similar structures, otherwise a rapid preliminary run is needed).

-

-

Measurement:

-

Begin heating. Set a slow ramp rate of 1-2°C per minute as the temperature approaches the expected melting point.[8] This slow rate is critical for thermal equilibrium and an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.[11]

-

-

Validation:

-

Allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube to ensure reproducibility. Consistent results validate the measurement.

-

Protocol: Solubility Determination

Causality: Solubility dictates the choice of solvents for reactions, purification (crystallization), and analytical techniques (e.g., NMR, HPLC). A systematic screening in solvents of varying polarity provides a comprehensive solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents, such as:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (intermediate polarity)

-

Dichloromethane (non-polar)

-

Hexanes (non-polar)

-

5% aq. HCl (to test basicity of the piperazine nitrogen)

-

5% aq. NaOH (to test for acidic protons, though none are expected)

-

-

Procedure:

-

Add approximately 10-20 mg of the compound to a small test tube.

-

Add 0.5 mL of the selected solvent.

-

Agitate the mixture vigorously for 1-2 minutes.[12] Observe if the solid dissolves completely.

-

If the compound dissolves, it is "soluble."

-

If it does not dissolve, gently warm the mixture. If it dissolves with heat, it is "soluble with heating."

-

If it remains undissolved, add another 0.5 mL of solvent and repeat agitation. If it remains undissolved, it is considered "sparingly soluble" or "insoluble."

-

-

Data Reporting: Record the results in a table, categorizing solubility as Soluble, Sparingly Soluble, or Insoluble for each solvent. Solubility in 5% HCl would strongly indicate the presence of the basic piperazine group.

Protocol: Acquiring a ¹H NMR Spectrum

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for confirming the structure of an organic molecule. It provides information on the number of different proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the compound directly into a clean, dry vial.[13]

-

Add 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).[14][15][16] Deuterated solvents are used to avoid large interfering solvent signals in the spectrum.[15]

-

Optionally, add a small amount of an internal standard like Tetramethylsilane (TMS) for precise chemical shift calibration at 0.00 ppm.[15]

-

Ensure the sample dissolves completely. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[14] Particulates degrade the magnetic field homogeneity, leading to poor spectral resolution.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[13]

-

Shim the magnetic field to maximize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.[13]

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[13]

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.

-

Integrate the peaks to determine the relative ratios of protons in each environment.

-

Section 3: Safety and Handling

Trustworthiness: Proper handling of any chemical is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, guidelines can be established based on its functional groups (piperazine and benzaldehyde derivatives).

-

Hazard Classification: The compound is listed with the hazard code "Xi," indicating it is an irritant.[1][2][6] Similar compounds are known to cause skin, eye, and respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Handling:

-

Storage:

References

- 1. chemwhat.com [chemwhat.com]

- 2. Cas 27913-98-0,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 27913-98-0 | FP151440 [biosynth.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. How To [chem.rochester.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

- 20. fishersci.fr [fishersci.fr]

- 21. aksci.com [aksci.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to 4-Piperazin-1-yl-benzaldehyde (CAS: 27913-98-0): A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as central to the design of novel therapeutics. The piperazine ring is one such "privileged scaffold," a structure frequently found in biologically active compounds and numerous FDA-approved drugs.[1][2] this compound (CAS: 27913-98-0) represents a critical embodiment of this principle, merging the versatile piperazine nucleus with a reactive benzaldehyde moiety. This unique combination makes it an invaluable starting material and a key intermediate in the synthesis of a wide array of complex molecules.[3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, we will explore its fundamental properties, validated synthesis protocols, key chemical transformations, and its pivotal role in the development of next-generation pharmaceuticals and advanced materials. The narrative is grounded in established chemical principles, offering not just the "what" but the "why" behind its utility and application.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. This compound is typically a white to light-yellow crystalline powder under standard conditions.[5] Its solubility profile—slightly soluble in water but highly soluble in common organic solvents like ethanol and acetone—dictates its handling in reaction and purification processes.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27913-98-0 | [3][6][7] |

| Molecular Formula | C₁₁H₁₄N₂O | [3][6][8] |

| Molecular Weight | 190.24 g/mol | [6][8] |

| Appearance | White to light-yellow crystalline powder | [5] |

| Melting Point | 95 - 97 °C | [5] |

| Boiling Point | 373.6 °C at 760 mmHg | [3][6] |

| Density | 1.123 - 1.14 g/cm³ | [3][5][6] |

| Flash Point | 179.7 °C | [3][6] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform | [5] |

Safety and Handling

From a safety perspective, this compound is classified as an irritant (Hazard Code: Xi).[3][6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation.[9][10]

Section 2: Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an electron-deficient aromatic ring with a potent nucleophile.

Causality of Experimental Design

The choice of reactants is strategic. 4-Fluorobenzaldehyde is the preferred electrophile because the highly electronegative fluorine atom activates the benzene ring for nucleophilic attack, particularly at the para position, and serves as an excellent leaving group. Piperazine acts as the nucleophile, with one of its secondary amine groups attacking the carbon atom bonded to the fluorine. A mild base, such as potassium carbonate (K₂CO₃) , is crucial to deprotonate the piperazine nitrogen that forms a positive charge after the initial attack (the Meisenheimer complex intermediate), regenerating its nucleophilicity and driving the reaction to completion.[5] Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the potassium carbonate and the reaction intermediates.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and potassium carbonate (1.2 eq).

-

Solvent Addition: Add a suitable volume of N,N-dimethylformamide (DMF) to the flask to ensure adequate mixing.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[11]

-

Quenching: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: For higher purity, dissolve the crude product in a suitable organic solvent (e.g., chloroform or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Final purification is typically achieved by recrystallization from a solvent system like ethanol/water to yield a product with >95% purity.[5]

Section 3: Chemical Reactivity and Derivative Synthesis

The synthetic value of this compound lies in its dual reactivity. The aldehyde group and the secondary amine on the piperazine ring are both available for a wide range of chemical transformations, making it a powerful scaffold for building molecular diversity.

-

Reactions at the Aldehyde Group: The aldehyde is a versatile functional group that can readily undergo:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. This is a cornerstone reaction in drug discovery for library synthesis.

-

Schiff Base Formation: Condensation with primary amines to form imines, which can be further reduced or used as intermediates.[5]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Oxidation: Conversion to the corresponding carboxylic acid (4-piperazin-1-yl-benzoic acid) using a mild oxidizing agent.

-

-

Reactions at the Piperazine N-H Group: The secondary amine is a strong nucleophile and base, allowing for:

-

N-Alkylation/N-Arylation: Reaction with alkyl halides or aryl halides (often under palladium catalysis, e.g., Buchwald-Hartwig amination) to introduce diverse substituents.[1][12]

-

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides, a common functional group in pharmaceuticals.[12]

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Caption: Key derivatization pathways for this compound.

Section 4: Applications in Drug Discovery and Beyond

The true value of this compound is realized in its application as a foundational building block for pharmacologically active agents across multiple therapeutic areas.[3]

A Scaffold for Diverse Therapeutics

The piperazine moiety is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability, while the rest of the molecule can be tailored to interact with specific biological targets.[1]

-

Oncology: The scaffold is used to synthesize compounds with potential antitumor properties.[3]

-

Central Nervous System (CNS) Disorders: It is a key intermediate for synthesizing novel antipsychotic and antidepressant drugs.[5] The piperazine ring is a common feature in drugs targeting dopamine and serotonin receptors.

-

Infectious Diseases: Derivatives have demonstrated antimalarial, antiviral, and broad-spectrum antibacterial activities.[3][10][13] For example, new benzimidazole-piperazine derivatives have been synthesized and shown to be potent urease inhibitors, a target for treating H. pylori infections.[14]

Caption: Therapeutic areas stemming from the this compound core.

Applications in Materials Science

Beyond medicine, this compound has found niche applications in materials science. It is used in the preparation of photopolymer ink compositions and can serve as a building block for fluorescent probes, where the molecule's electronic properties are harnessed for detection and imaging purposes.[7][15]

Conclusion

This compound (CAS: 27913-98-0) is far more than a simple chemical reagent; it is a strategic intermediate that provides a robust and versatile platform for innovation. Its straightforward synthesis, well-defined reactivity at two distinct functional groups, and the proven success of the piperazine scaffold in approved pharmaceuticals make it a compound of immense value to the scientific community. For researchers in drug discovery, it offers a reliable starting point for generating libraries of diverse compounds, accelerating the path toward identifying novel therapeutic agents. As the demand for more effective and targeted medicines grows, the role of such foundational building blocks will only become more critical.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Cas 27913-98-0,this compound | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | China | Manufacturer | Jiangsu Liyang Kunlun Biological Technology Co., Ltd. [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 27913-98-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(1-ピペリジニル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactions of Piperazines | Ambeed [ambeed.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 27913-98-0 | FP151440 [biosynth.com]

An In-depth Technical Guide to 4-Piperazin-1-yl-benzaldehyde: Molecular Structure, Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Piperazin-1-yl-benzaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. By delving into its molecular characteristics, synthesis, and burgeoning biological applications, this document aims to serve as a foundational resource for leveraging this molecule in contemporary research and development.

Core Molecular and Physicochemical Profile

This compound is an organic compound featuring a benzaldehyde moiety substituted with a piperazine ring at the para position.[1][2][3] This unique structural combination imparts a range of chemical and physical properties that are pivotal to its application in medicinal chemistry.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Chemical Name: 4-(Piperazin-1-yl)benzaldehyde

-

Canonical SMILES: C1CN(CCN1)C2=CC=C(C=C2)C=O[3]

-

InChI Key: BTTAIIUFVILNAC-UHFFFAOYSA-N[3]

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Melting Point | 95 - 97 °C | [1] |

| Boiling Point | 373.6 °C at 760 mmHg | [2][3] |

| Flash Point | 179.7 °C | [2][3] |

| Density | 1.123 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform. | [1] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical aspect of its utility in research. This section outlines a validated experimental protocol and the expected analytical characterization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous N-substituted piperazine benzaldehydes. The underlying principle is a nucleophilic aromatic substitution reaction.

Caption: General Synthesis Workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.2 equivalents), 4-fluorobenzaldehyde (1.0 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water with stirring.

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality of Experimental Choices:

-

Excess Piperazine: Using a slight excess of piperazine helps to drive the reaction to completion and minimize the formation of bis-substituted byproducts.

-

Potassium Carbonate: This mild inorganic base is crucial for deprotonating the piperazine nitrogen, thereby activating it as a nucleophile, and to neutralize the hydrofluoric acid byproduct.

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate.

-

Aqueous Workup: The precipitation of the product upon addition to water is due to its lower solubility in aqueous media compared to the DMF and inorganic salts.

Spectroscopic Characterization

The structural integrity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques. The following data, based on the closely related 4-(4-methylpiperazin-1-yl)benzaldehyde and general spectroscopic principles, provide a reference for characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the piperazine ring protons.

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.7-10.0 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Piperazine Protons: Two sets of multiplets or broad singlets in the region of δ 3.0-3.5 ppm and δ 2.8-3.2 ppm, corresponding to the four protons adjacent to each nitrogen atom. The proton on the secondary amine will likely appear as a broad singlet.

-

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon environments in the molecule.

-

Aldehyde Carbonyl (C=O): A signal in the downfield region, typically around δ 190-192 ppm.

-

Aromatic Carbons: Signals in the range of δ 113-155 ppm. The carbon attached to the aldehyde group and the carbon attached to the piperazine nitrogen will have distinct chemical shifts from the other aromatic carbons.

-

Piperazine Carbons: Signals for the methylene carbons of the piperazine ring are expected in the range of δ 45-55 ppm.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Piperazine) | 3300-3500 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2800-3000 |

| C=O Stretch (Aldehyde) | 1680-1700 (strong) |

| C=C Stretch (Aromatic) | 1580-1600 |

| C-N Stretch | 1200-1350 |

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 190). The fragmentation pattern will likely involve cleavage of the piperazine ring and the loss of the aldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a versatile scaffold for the development of novel therapeutic agents.

Biological Activities of Piperazine Derivatives

Derivatives of piperazine have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Piperazine-containing compounds have shown potent anti-proliferative activity against various cancer cell lines.

-

Antimalarial and Antiviral: The piperazine ring is a key structural feature in several antimalarial and antiviral drugs.[2]

-

Antibacterial: Certain piperazine derivatives exhibit significant antibacterial properties.

-

Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting CNS disorders.

Mechanism of Action in Cancer: A Focus on Apoptosis Induction

Recent studies have elucidated that some novel piperazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. One such critical pathway is the PI3K/AKT signaling cascade, which is often hyperactivated in cancer, promoting cell survival and proliferation.

Proposed Mechanism of Action:

Certain piperazine derivatives have been shown to inhibit the PI3K/AKT pathway. This inhibition leads to the downstream deactivation of pro-survival signals and the activation of pro-apoptotic proteins. This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the activation of caspases (executioner proteins of apoptosis), changes in the expression of Bcl-2 family proteins (regulators of mitochondrial integrity), and the suppression of pro-survival transcription factors like NF-κB.

Caption: Potential Mechanism of Action of a this compound Derivative in Cancer Cells.

This diagram illustrates how a derivative of this compound could inhibit the PI3K/AKT signaling pathway, leading to the activation of the apoptotic cascade. This makes it a promising lead structure for the development of novel anticancer therapeutics.

Conclusion

This compound is a molecule with a straightforward synthesis and a wealth of potential applications, particularly in the realm of drug discovery. Its defined molecular structure and physicochemical properties, coupled with the known biological significance of the piperazine scaffold, make it an attractive starting point for the development of novel therapeutic agents. The insights into its potential mechanism of action in cancer provide a strong rationale for its further investigation and derivatization by researchers and scientists in the field.

References

The Diverse Biological Activities of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.[1] Its structural rigidity, coupled with the ability of its nitrogen atoms to serve as hydrogen bond acceptors and donors, imparts favorable physicochemical and pharmacokinetic properties to molecules that contain it.[2] This often translates to improved water solubility and oral bioavailability, making the piperazine scaffold a "privileged structure" in drug design.[1][2] This versatility has led to the incorporation of the piperazine moiety into a multitude of FDA-approved drugs and its continuous exploration for the development of novel therapeutic agents targeting a wide array of diseases.[1][3]

This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by piperazine derivatives, with a primary focus on their anticancer, antimicrobial, and antipsychotic potential. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by not only detailing the mechanisms of action but also providing actionable experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][4]

Mechanisms of Action

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[4][6] This can be triggered through both the intrinsic and extrinsic pathways. For instance, some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3/7, hallmarks of the intrinsic pathway.[6] Others can activate the extrinsic pathway through the activation of caspase-8.[6]

Furthermore, many piperazine-containing compounds effectively inhibit critical signaling pathways that are frequently dysregulated in cancer.[4] The PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival, is a common target.[1] By inhibiting this pathway, these derivatives can effectively halt cancer cell proliferation and induce apoptosis.[4] Another key target is the BCR-ABL signaling pathway , particularly relevant in certain types of leukemia.[4] The well-known anticancer drug, imatinib, is a piperazine derivative that potently inhibits this pathway.[4]

Cell cycle arrest is another significant mechanism. Flow cytometry analysis has revealed that certain piperazine derivatives can halt the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from progressing through division.[4][7]

Experimental Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in assessing the anticancer potential of novel piperazine derivatives.[8] This process provides crucial initial insights into a compound's efficacy and mechanism of action.[8]

Experimental Workflow for Anticancer Evaluation

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Piperazin-1-yl-benzaldehyde and its Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents and a variety of other therapeutic candidates. 4-Piperazin-1-yl-benzaldehyde represents a core structure with potential for derivatization to achieve a spectrum of biological activities, including but not limited to anticancer, antimalarial, and antiviral properties.[1] The elucidation of the precise mechanism of action (MoA) for any novel compound derived from this scaffold is a critical step in its journey from a laboratory curiosity to a potential clinical candidate. This guide provides a comprehensive, technically-focused framework for the systematic investigation of the MoA of this compound and its analogs. It is designed to be a dynamic resource, guiding researchers through a logical, multi-phased approach that begins with broad phenotypic screening and progressively narrows to specific target identification, pathway analysis, and in vivo validation.

Part 1: Foundational Analysis and Initial Hypothesis Generation

The journey to understanding a compound's MoA begins with a foundational characterization of its biological effects. This initial phase is designed to be broad, casting a wide net to identify the most promising therapeutic avenues and to generate initial hypotheses about the compound's cellular targets.

Phenotypic Screening: Uncovering the Biological Impact

Phenotypic screening is a powerful, unbiased approach to drug discovery that focuses on the "what" before the "how." By exposing a diverse panel of cell lines to the compound, we can identify its most prominent biological effects.

Experimental Protocol: High-Throughput Cell Viability Assay

This protocol outlines a standard high-throughput screening (HTS) approach to assess the cytotoxic or cytostatic effects of this compound across a panel of cancer cell lines.

-

Cell Line Selection: A panel of well-characterized cancer cell lines representing diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected.

-

Cell Plating: Cells are seeded into 96- or 384-well microplates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a standard period, typically 48-72 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]

-

Data Analysis: The luminescent signal is read using a microplate reader. The data is normalized to the vehicle control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical IC50 Values for this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| HCT116 | Colon Cancer | 3.5 |

| Jurkat | T-cell Leukemia | > 50 |

Interpretation and Next Steps:

The hypothetical data above suggests that this compound exhibits selective cytotoxicity against certain solid tumors. This initial finding would warrant further investigation into the specific cellular processes being disrupted in the sensitive cell lines.

Experimental Workflow for Initial Phenotypic Screening

Caption: Workflow for initial phenotypic screening of this compound.

Part 2: Target Identification and Validation

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining direct biochemical methods with in-cell target engagement assays, is recommended for robust target identification.[2][3]

Direct Biochemical Approaches: Fishing for a Target

Direct methods aim to physically isolate the protein(s) that bind to the compound.

Experimental Protocol: Affinity-Based Protein Profiling

-

Compound Immobilization: A derivative of this compound is synthesized with a linker and attached to a solid support, such as sepharose beads.

-

Cell Lysate Preparation: A cell lysate is prepared from a sensitive cell line (e.g., HCT116 from the hypothetical data).

-

Affinity Capture: The cell lysate is incubated with the compound-conjugated beads.

-

Washing: The beads are washed extensively to remove non-specific binding proteins.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[3]

In-Cell Target Engagement: Confirming the Interaction in a Native Environment

It is crucial to confirm that the compound binds to its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with either the vehicle control or this compound.

-

Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.[5]

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the putative target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.[7]

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates direct target engagement.

Data Presentation: Hypothetical CETSA Data for a Putative Kinase Target

| Temperature (°C) | Vehicle Control (% Soluble Protein) | This compound (% Soluble Protein) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 90 |

| 60 | 30 | 75 |

| 65 | 10 | 50 |

| 70 | <5 | 20 |

Interpretation:

The hypothetical CETSA data demonstrates that the putative kinase target is stabilized against thermal denaturation in the presence of this compound, providing strong evidence of target engagement in intact cells.

Broad-Spectrum Profiling: Kinome and GPCR Screening

Given the prevalence of piperazine-containing compounds as kinase inhibitors and GPCR ligands, broad-spectrum screening against panels of these targets is a logical step.[8][9] Several commercial services offer kinome profiling and GPCR screening assays.[10][11][12][13][14]

Experimental Approach:

-

Kinome Profiling: The compound is screened against a large panel of recombinant kinases to identify any direct inhibitory activity. This is typically done through radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.[8]

-

GPCR Screening: The compound is tested for agonist or antagonist activity at a panel of GPCRs. This can be achieved through various cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.[11][15][16]

Target Identification and Validation Workflow

Caption: A multi-pronged workflow for target identification and validation.

Part 3: Pathway Elucidation and In Vivo Efficacy

Once a target is validated, the focus shifts to understanding the downstream signaling pathways that are modulated by the compound-target interaction and to assessing the compound's efficacy in a more physiologically relevant setting.

Mapping the Signaling Cascade

Experimental Protocol: Western Blotting for Pathway Analysis

Western blotting is a fundamental technique for examining changes in the expression and phosphorylation status of key signaling proteins.[17][18][19]

-

Cell Treatment and Lysis: A sensitive cell line is treated with this compound at various concentrations and time points. The cells are then lysed to extract total protein.

-

Protein Quantification and SDS-PAGE: The protein concentration of each lysate is determined to ensure equal loading. The proteins are then separated by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

-

Analysis: The band intensities are quantified to determine the relative changes in protein expression and phosphorylation.

Experimental Protocol: Reporter Gene Assays

Reporter gene assays are used to measure the activity of specific transcription factors that are often the downstream effectors of signaling pathways.[20][21][22][23][24]

-

Cell Transfection: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the transcription factor of interest.

-

Compound Treatment: The transfected cells are treated with this compound.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer.

-

Data Analysis: An increase or decrease in reporter activity indicates modulation of the signaling pathway leading to the activation of the specific transcription factor.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway modulated by this compound.

In Vivo Pharmacology: Assessing Efficacy in a Living System

The ultimate test of a compound's therapeutic potential is its efficacy in an in vivo model.[9][25][26][27][28]

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: A sensitive human cancer cell line is implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are randomized into treatment and vehicle control groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.

Preliminary ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development.[29][30][31][32][33] A standard battery of in vitro ADMET assays should be conducted, including:

-

Solubility: To assess its dissolution characteristics.

-

Permeability (e.g., Caco-2 assay): To predict intestinal absorption.

-

Metabolic Stability (e.g., liver microsome assay): To evaluate its susceptibility to metabolism.

-

Plasma Protein Binding: To determine the fraction of the compound that is free to interact with its target.

-

hERG Inhibition: To assess the risk of cardiac toxicity.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive investigation of the mechanism of action of this compound and its derivatives. By integrating phenotypic screening, target identification and validation, pathway analysis, and in vivo efficacy studies, researchers can build a compelling data package that illuminates the compound's therapeutic potential and guides its further development. This multi-faceted strategy, grounded in established scientific principles and methodologies, is essential for translating a promising chemical scaffold into a novel therapeutic agent.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. benchchem.com [benchchem.com]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assayquant.com [assayquant.com]

- 9. In Vivo Oncology Models - Oncology Models - ICE Bioscience [en.ice-biosci.com]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. GPCR Screening Assays Catalogue - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pharmaron.com [pharmaron.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. benchchem.com [benchchem.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. assaygenie.com [assaygenie.com]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

- 26. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. nuvisan.com [nuvisan.com]

- 28. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]

- 29. In vitro screening for evaluation of drugs ADMET properties | PPTX [slideshare.net]

- 30. agilent.com [agilent.com]

- 31. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 32. ijarbs.com [ijarbs.com]

- 33. criver.com [criver.com]

Benzaldehyde and Piperazine Scaffolds: A Technical Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Applications

An in-depth technical guide or whitepaper on the core.

Executive Summary

This technical guide provides an in-depth exploration of chemical compounds derived from the conjugation of benzaldehyde and piperazine moieties. These structural motifs are considered "privileged scaffolds" in medicinal chemistry, owing to their versatile chemical reactivity and profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates. We delve into the core synthetic methodologies, primarily focusing on reductive amination, and provide a detailed, field-proven experimental protocol. A critical analysis of the structure-activity relationships (SAR) reveals how targeted modifications to these scaffolds can modulate biological activity, enhancing potency and selectivity. The guide culminates in a comprehensive overview of the diverse therapeutic applications of these compounds, ranging from central nervous system disorders to antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of benzaldehyde and piperazine derivatives in their research and development endeavors.

Introduction: The Significance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets. The piperazine ring and the benzaldehyde moiety are quintessential examples of such scaffolds.

The piperazine heterocycle, a six-membered ring with two opposing nitrogen atoms, is a cornerstone of modern drug design. Its unique properties—including relative structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors—frequently lead to improved water solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. The two nitrogen atoms offer versatile points for chemical modification, allowing for precise tuning of a molecule's properties.

Benzaldehyde , the simplest aromatic aldehyde, serves as a fundamental building block in organic synthesis. Its aldehyde group is highly reactive, enabling the construction of complex molecular architectures through reactions like condensation and reductive amination. Furthermore, the aromatic ring can be substituted with various functional groups to modulate lipophilicity, metabolic stability, and target-binding affinity, making it a versatile starting point for creating diverse chemical libraries.

The combination of these two scaffolds generates a class of compounds with immense therapeutic potential. This guide will systematically explore the synthesis, structural optimization, and biological applications of these powerful molecular hybrids.

Part I: The Synthetic Landscape: Forging the Benzaldehyde-Piperazine Linkage

The most direct and widely employed method for coupling benzaldehydes with piperazine is reductive amination . This robust reaction proceeds in two main stages: the formation of an intermediate iminium ion followed by its reduction to the corresponding amine.

Core Synthetic Strategy: Reductive Amination

The causality behind this choice of strategy lies in its efficiency and selectivity. The reaction first involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of benzaldehyde, forming a hemiaminal, which then dehydrates to form an iminium ion. A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the protonated iminium ion over the starting aldehyde. This selectivity prevents the wasteful reduction of the aldehyde to an alcohol and ensures a high yield of the desired amine product.

Caption: General workflow for the synthesis of N-Benzylpiperazine derivatives via reductive amination.

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)piperazine

This protocol describes a self-validating system for synthesizing a representative N-benzylpiperazine derivative. Each step includes built-in checks and expected outcomes.

Materials:

-

4-Bromobenzaldehyde (1.85 g, 10 mmol)

-

Piperazine (1.72 g, 20 mmol, 2 equivalents)

-

Methanol (MeOH), anhydrous (40 mL)

-

Sodium cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol, 1.5 equivalents)

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethereal HCl

Procedure:

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde and piperazine.

-

Add anhydrous methanol and stir at room temperature until all solids dissolve.

-

Rationale: Using a two-fold excess of piperazine minimizes the formation of the undesired 1,4-dibenzylated product. Methanol is an excellent solvent for both reactants and the intermediate iminium salt.

-

-

pH Adjustment & Reduction:

-

Slowly add glacial acetic acid dropwise to the stirring solution until the pH is between 6 and 7 (check with pH paper). This protonates the imine, forming the more reactive iminium ion.

-

In a single portion, add sodium cyanoborohydride to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Rationale: NaBH₃CN is most effective and selective in a mildly acidic environment. The reaction is typically monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

-

Workup and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

To the resulting residue, add 50 mL of DCM and 50 mL of saturated NaHCO₃ solution to quench the remaining acid and reducing agent.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of DCM.

-

Combine the organic layers and wash with 50 mL of brine.

-

Rationale: This acid-base workup removes water-soluble byproducts and unreacted piperazine. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Isolation:

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product as an oil or solid.

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude product in a minimal amount of diethyl ether.

-

Slowly add ethereal HCl dropwise while stirring. The hydrochloride salt of the product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Rationale: Converting the amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle, purify, and store than the free base.

-

Part II: Structure-Activity Relationships (SAR)

The biological activity of benzaldehyde-piperazine compounds can be systematically optimized by making structural modifications and observing the resulting changes in potency, selectivity, and pharmacokinetic properties. This process is known as developing a Structure-Activity Relationship (SAR).

Caption: Key modification points on the benzaldehyde-piperazine scaffold for SAR studies.

Key Areas of Modification:

-

The Benzaldehyde Ring (R¹): Substituents on the aromatic ring profoundly influence the molecule's electronic properties and lipophilicity.

-

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) or trifluoromethyl (-CF₃) groups can enhance metabolic stability and improve binding affinity to biological targets by altering the molecule's electronic landscape.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can increase electron density and may improve interactions with specific pockets in a target protein.

-

-

The Piperazine Core (R²): While often unmodified, constraining the piperazine ring can lead to significant gains in selectivity and potency.

-

Bridged Analogs: Incorporating methylene or ethylene bridges to create rigid structures like diazabicyclo[3.2.1]octane can lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity and improved selectivity against related targets (e.g., NaV1.7 vs. NaV1.5 channels).

-

-

The Second Piperazine Nitrogen (N4-Substituent, R³): This position is the most common point of diversification. The nature of the substituent attached here often defines the compound's primary pharmacological class.

-

Aryl/Heteroaryl Groups: Can engage in π-π stacking or other specific interactions with the target receptor, crucial for CNS-active agents.

-

Acyl Groups: Introduce a hydrogen bond acceptor and can modulate the basicity of the adjacent nitrogen, impacting pharmacokinetic properties.

-

Quantitative SAR Data Summary

The following table illustrates a hypothetical SAR for a series of benzaldehyde-piperazine derivatives targeting a generic kinase, demonstrating how subtle changes can dramatically affect biological activity.

| Compound ID | R¹ (Benzaldehyde Ring) | R³ (N4-Substituent) | Kinase Inhibition IC₅₀ (nM) |

| 1a | 4-H | Phenyl | 850 |

| 1b | 4-Cl | Phenyl | 120 |

| 1c | 4-CF₃ | Phenyl | 45 |

| 1d | 4-OCH₃ | Phenyl | 600 |

| 2a | 4-CF₃ | 3,5-Difluorophenyl | 15 |

| 2b | 4-CF₃ | Pyridin-2-yl | 22 |

Data is representative and for illustrative purposes.

Analysis of SAR:

-

Adding an electron-withdrawing group at the R¹ position (1b, 1c) significantly improves potency compared to the unsubstituted analog (1a). The trifluoromethyl group is optimal in this series.

-

An electron-donating group (1d) is detrimental to activity.

-

Further optimization at the R³ position (2a, 2b) by introducing groups capable of specific hydrogen bonding or electrostatic interactions leads to highly potent compounds.

Part III: Biological and Therapeutic Applications

The structural versatility of benzaldehyde-piperazine derivatives translates into a remarkably broad spectrum of biological activities. This scaffold is a validated starting point for drug discovery programs across multiple therapeutic areas.

Caption: Diverse biological applications stemming from the benzaldehyde-piperazine core scaffold.

Central Nervous System (CNS) Agents

The piperazine moiety is a classic pharmacophore for CNS-active drugs. Many derivatives exhibit pharmacological activity by modulating monoamine pathways.

-

Antipsychotic, Antidepressant, and Anxiolytic: Compounds containing the piperazine scaffold are integral to the treatment of various psychiatric disorders. Notable examples of marketed drugs that contain a piperazine ring include the antipsychotic clozapine , the antidepressant vortioxetine , and the anxiolytic buspirone . The benzylpiperazine (BZP) core itself is known to have stimulant and euphoric effects.

Antimicrobial and Antifungal Agents

Numerous studies have demonstrated the efficacy of benzaldehyde-piperazine derivatives against a wide range of pathogens.

-

Antibacterial Activity: These compounds have shown significant activity against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.

-

Antifungal Activity: Potent activity has also been reported against various fungal species, including Candida albicans and Aspergillus niger. The lipophilic nature of the benzaldehyde ring combined with the polar piperazine group may facilitate cell membrane disruption in these microbes.

Anticancer Activity

The piperazine scaffold is frequently incorporated into the design of novel anticancer agents to enhance antitumor activity and improve pharmacokinetic profiles.

-

Antiproliferative Effects: Derivatives have shown significant cytotoxic activities against various cancer cell lines. SAR studies have revealed that specific substitutions, such as a 4-fluorobenzyl group, are crucial for potent anticancer function.

-

Mechanism of Action: Some derivatives have been shown to exert their effects through mechanisms like telomerase inhibition.

Other Pharmacological Activities

The versatility of the scaffold extends to several other therapeutic areas:

-

Antihistaminic Activity: The 1-benzhydryl piperazine framework, a close structural relative, is the basis for several antihistamine drugs.

-

Anthelmintic Activity: Piperazine itself is a well-known anthelmintic agent used to treat parasitic worm infestations. This activity is often retained in its derivatives.

Conclusion and Future Perspectives

The fusion of benzaldehyde and piperazine creates a powerful and versatile scaffold that has proven to be exceptionally fruitful in drug discovery. The straightforward and robust synthetic accessibility, primarily through reductive amination, allows for the rapid generation of diverse chemical libraries. The well-defined structure-activity relationships provide a clear roadmap for optimizing compounds toward enhanced potency, selectivity, and drug-like properties.

The broad range of demonstrated biological activities—spanning CNS disorders, infectious diseases, and oncology—confirms the status of this combination as a privileged structure in medicinal chemistry.

Future research in this area will likely focus on several key directions:

-

Novel Substitutions: Exploring previously untested substitution patterns on both the aromatic and piperazine rings to uncover novel biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects to enable more rational drug design.

-

Targeted Drug Delivery: Utilizing the piperazine moiety's physicochemical properties to develop brain-penetrant drugs or agents that selectively accumulate in target tissues.

-

Combinatorial Chemistry: Leveraging high-throughput synthesis and screening to rapidly evaluate large libraries of benzaldehyde-piperazine derivatives against new and challenging biological targets.

By continuing to build upon the solid foundation of knowledge surrounding these scaffolds, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

The Versatility of the 4-Piperazin-1-yl-benzaldehyde Scaffold: A Technical Guide to its Derivatives and Analogs in Drug Discovery

Abstract

The 4-Piperazin-1-yl-benzaldehyde core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique structural features—a reactive aldehyde group for facile derivatization, a phenyl ring for aromatic interactions, and a piperazine moiety for modulating physicochemical properties and receptor interactions—have established it as a cornerstone in the design of novel drugs. This in-depth technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, detailing their synthesis, exploring their wide-ranging pharmacological activities, and elucidating critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their therapeutic programs.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous feature in a multitude of marketed drugs, valued for its ability to improve pharmacokinetic profiles.[1] The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, enhancing water solubility and oral bioavailability.[2][3] This often translates to improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[2][3] When incorporated into the 4-arylpiperazine structure, this moiety becomes a powerful tool for targeting a wide range of biological receptors, particularly within the central nervous system (CNS).[4] The this compound molecule capitalizes on these advantages, offering a synthetically tractable starting point for creating extensive libraries of bioactive compounds.

The Core Scaffold: this compound

Physicochemical Properties

Understanding the fundamental properties of the parent molecule is crucial for analog design.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [5] |

| Molecular Weight | 190.24 g/mol | [5] |

| Appearance | White to light-yellow crystalline powder | [5] |

| Melting Point | 95 - 97 °C | [5] |

| Boiling Point | 350 - 352 °C (at atmospheric pressure) | [5] |

| Density | 1.14 g/cm³ | [5] |

| Solubility | Slightly soluble in water; highly soluble in ethanol, acetone, and chloroform. | [5] |

Synthesis of the Core Scaffold

The primary synthetic route to this compound is a nucleophilic aromatic substitution reaction. This straightforward and efficient method allows for large-scale production of the core intermediate.

-

Reaction Setup: To a round-bottom flask, add piperazine, 4-fluorobenzaldehyde, and potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically several hours, to ensure the completion of the nucleophilic substitution.

-

Work-up: After cooling, the reaction mixture is poured into ice water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity.

Key Derivatives and Their Therapeutic Applications

The true value of the this compound scaffold lies in its derivatization potential. The aldehyde functional group serves as a versatile handle for constructing a wide array of analogs through reactions like reductive amination, condensation, and Wittig reactions. The secondary amine on the piperazine ring (N-4) is also a key site for modification.

Anticancer Agents

The arylpiperazine moiety is a recognized pharmacophore in the development of anticancer agents, interacting with various targets implicated in cancer pathogenesis.[6][7]

-

Benzothiazole-Piperazine Derivatives: Condensation of this compound with substituted benzothiazoles has yielded compounds with significant cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines.[8] Notably, aroyl-substituted derivatives were found to be the most potent, inducing apoptosis via cell cycle arrest.[8]

-

Quinoline-Piperazine Hybrids: Molecular hybridization of quinoline and piperazine moieties has led to the development of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives. These compounds have demonstrated potent antiproliferative effects against renal cell carcinoma.[9]

-

Tubulin Polymerization Inhibitors: Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized and shown to exhibit high cytotoxicity against the BT-474 breast cancer cell line, with a mechanism involving the inhibition of tubulin polymerization.[10]

| Derivative Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | BT-474 | 0.99 ± 0.01 µM | [10] |

| Benzhydrylpiperazine-based oxadiazoles | A549, COLO-205, MIA-PA-CA-2 | Potent (e.g., COX-2 IC₅₀ = 0.25 µM) | [11] |

| Benzothiazole-Piperazine Derivatives | HUH-7, MCF-7, HCT-116 | Active (Specific values vary) | [8] |

Central Nervous System (CNS) Agents

The arylpiperazine scaffold is a well-established component of many CNS-active drugs.[4] Derivatives of this compound have been explored for various neurological and psychiatric conditions.

-

Selective Serotonin Reuptake Inhibitors (SSRIs): A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity, showing potential as antidepressants.[12]

-

Anxiolytic and Skeletal Muscle Relaxants: N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and shown to possess anxiolytic and skeletal muscle relaxant properties, with molecular docking studies suggesting interaction with the GABA-A receptor.[13]

-

Monoamine Oxidase (MAO) Inhibitors: Thiazolylhydrazine-piperazine derivatives have been developed as selective MAO-A inhibitors, which are targets for the treatment of depression and anxiety disorders.[14]

Anti-inflammatory and Analgesic Agents

-

Dual COX-2/5-LOX Inhibitors: By screening piperazine derivatives, a novel series of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors have been designed. One such compound with a 4-chloro substitution demonstrated potent inhibition of both enzymes, outperforming standard drugs like celecoxib and zileuton, and also showed significant anti-inflammatory and analgesic effects in vivo.[11]

Other Therapeutic Areas

-

Antihistamines (H₃ Receptor Antagonists): Guanidine analogs of this compound have been synthesized and characterized as potent histamine H₃ receptor antagonists, a target for treating allergic rhinitis and other inflammatory conditions.[15][16]

-

Antibacterial and Antitubercular Agents: Various piperazine derivatives have been screened for their antibacterial activity against S. aureus and E. coli, with some showing very good activity.[17] Additionally, some derivatives have exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights

The extensive research on this compound derivatives has provided valuable insights into their structure-activity relationships.

-

N-4 Position of Piperazine: This position is critical for modulating the pharmacological activity. Substitution at this nitrogen with different groups (e.g., alkyl, aryl, aralkyl) significantly influences the compound's lipophilicity, basicity, and ability to interact with specific receptor pockets. For example, in the dual COX-2/5-LOX inhibitors, substitutions on the terminal phenyl ring attached via the N-4 position were crucial for activity.[11]

-

Derivatization of the Aldehyde Group: The aldehyde is the primary point for introducing diverse chemical moieties. The formation of hydrazones, for instance, has been a successful strategy for creating MAO inhibitors.[14] The type of heterocycle formed from the aldehyde condensation directly impacts the biological activity.

-

Substitution on the Phenyl Ring: While less explored than the other positions, substitution on the benzaldehyde phenyl ring can influence the electronic properties of the molecule and provide additional interaction points with target receptors.

Conclusion and Future Directions